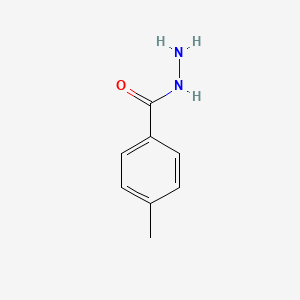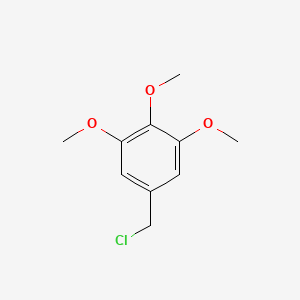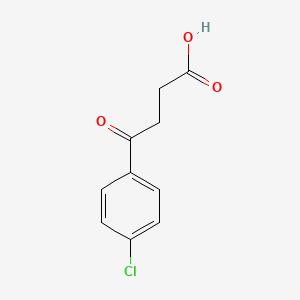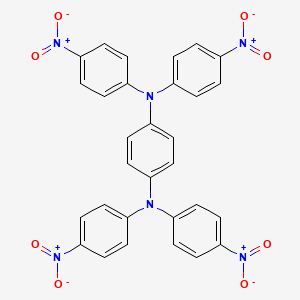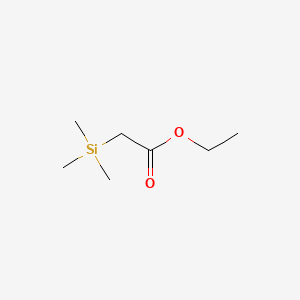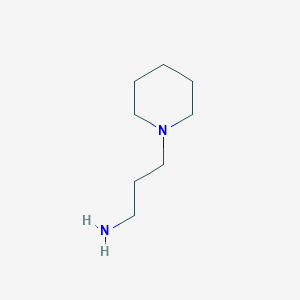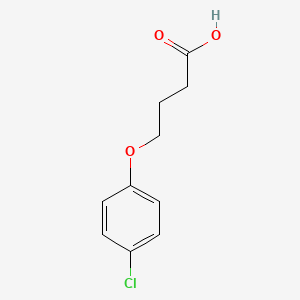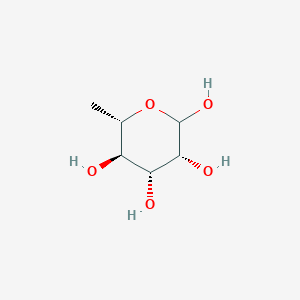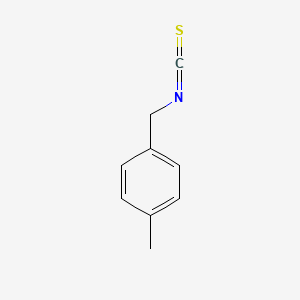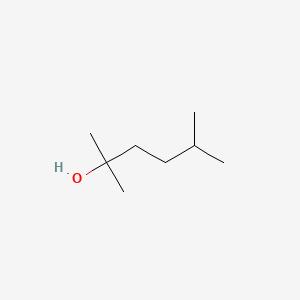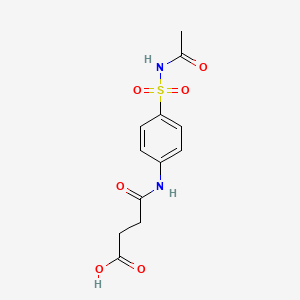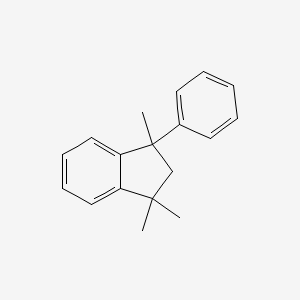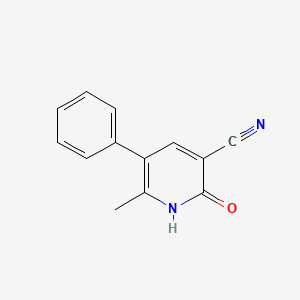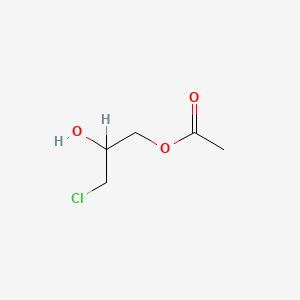
3-氯-2-羟基丙酸乙酯
概述
描述
“3-Chloro-2-hydroxypropyl acetate” is a chemical compound with the linear formula C5H9ClO3 . It is a clear, colorless liquid that is soluble in water and polar organic solvents.
Molecular Structure Analysis
The molecular structure of “3-Chloro-2-hydroxypropyl acetate” can be represented by the SMILES string OC(CCl)COC(C)=O and the InChI code 1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 . The molecular weight of this compound is 152.58 .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Chloro-2-hydroxypropyl acetate” are not available, it’s known that compounds with similar structures can participate in a variety of chemical reactions. For instance, one study mentioned the use of a similar compound, “(3-chloro-2-hydroxypropyl) trimethyl-ammonium chloride (CHPTAC)”, in the cationization of cotton fibers .
Physical And Chemical Properties Analysis
“3-Chloro-2-hydroxypropyl acetate” is a liquid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .
科学研究应用
Application 1: Modification of Viscose Rayon Fabric
- Summary of the Application : 3-Chloro-2-hydroxypropyl trimethyl ammonium chloride is used as a cationizing agent to modify viscose rayon fabric. This modification overcomes the electrostatic repulsion between negatively charged cellulose and acid dyes during dyeing, enabling dyeing without the need for electrolytes .
- Methods of Application or Experimental Procedures : The viscose rayon fabric is modified by the pad-batch method using 3-chloro-2-hydroxypropyl trimethyl ammonium chloride . The dyeing properties of unmodified and modified fabric samples with three different acid dyes (Lanasyn Orange NLI, Brillion Brill Red MF/3B 140, and Nyloson Navy NRBL 220) with the shade depths as 1%, 2%, 4%, and 6% owf by exhaust method are examined .
- Results or Outcomes : The results indicate that modified viscose rayon fabric offers significant color yield values and improved fastness properties such as washing, light, perspiration, and rubbing .
安全和危害
This compound is classified under GHS07 and GHS09 . It may cause skin sensitization (H317), serious eye irritation (H319), and is very toxic to aquatic life (H400) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
As for future directions, “3-Chloro-2-hydroxypropyl acetate” and similar compounds could potentially be used in a variety of applications. For instance, one study demonstrated its use in the cationization of cotton fibers, which allowed for superior dyeing without the addition of salt . This suggests potential for its use in environmentally friendly textile dyeing processes.
属性
IUPAC Name |
(3-chloro-2-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(7)9-3-5(8)2-6/h5,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIBUEQIBYRALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285790 | |
| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypropyl acetate | |
CAS RN |
24573-30-6 | |
| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24573-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024573306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 3-chloro-, 1-acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanediol, 3-chloro-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

